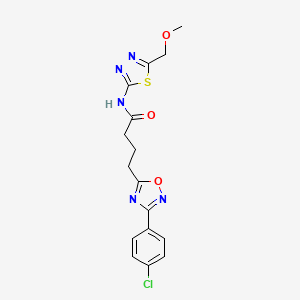
2-ethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and pharmacology. This compound is also known as EOEBO, and it has a molecular formula of C19H22N4O2.
Wirkmechanismus
The mechanism of action of EOEBO involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and cell shape maintenance. By inhibiting tubulin polymerization, EOEBO disrupts these cellular processes, leading to cell death.
Biochemical and Physiological Effects:
EOEBO has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, and metastasis, which is the spread of cancer cells to other parts of the body.
Vorteile Und Einschränkungen Für Laborexperimente
EOEBO has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, which makes it a promising candidate for drug development. However, its limited solubility in water and potential toxicity to normal cells are some of the limitations that need to be addressed in future studies.
Zukünftige Richtungen
There are several future directions for the research and development of EOEBO. One of the areas of interest is the optimization of its chemical structure to improve its solubility and reduce its toxicity to normal cells. Another area of interest is the development of EOEBO-based drug delivery systems that can improve its bioavailability and target specificity. Additionally, further studies are needed to investigate the potential applications of EOEBO in other areas, such as neurodegenerative diseases and infectious diseases.
Synthesemethoden
The synthesis of EOEBO involves the reaction between p-tolyl hydrazine and ethyl 2-bromoacetate to form ethyl 2-(p-tolyl)hydrazinecarboxylate, which is then reacted with 2-bromo-N-(2-chloroethyl)benzamide to form the desired product. This method has been optimized to yield high purity and high yield of EOEBO.
Wissenschaftliche Forschungsanwendungen
EOEBO has been studied extensively in the field of medicinal chemistry for its potential applications as an anticancer agent. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. EOEBO has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Eigenschaften
IUPAC Name |
2-ethoxy-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-25-17-8-6-5-7-16(17)19(24)21-14(3)20-22-18(23-26-20)15-11-9-13(2)10-12-15/h5-12,14H,4H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVRUUFBMXAMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C)C2=NC(=NO2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7697845.png)





![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7697871.png)



![3-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697906.png)